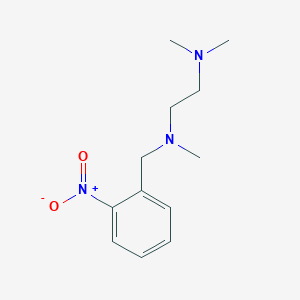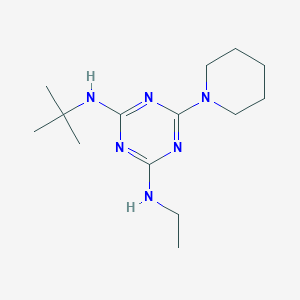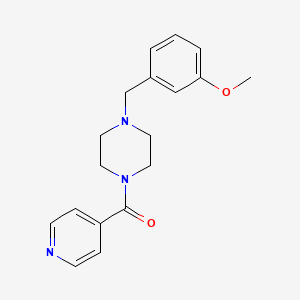
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as Etazolate, is a pyrazolone derivative that has been extensively studied for its therapeutic potential. It was first synthesized in the 1970s and has since been used in scientific research to investigate its mechanism of action and potential applications in various fields.
作用機序
The exact mechanism of action of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAA receptor. This leads to an increase in the activity of the receptor, resulting in the anxiolytic and anticonvulsant effects observed in animal models.
Biochemical and physiological effects:
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the reduction of inflammation. These effects are thought to contribute to its therapeutic potential in various fields.
実験室実験の利点と制限
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, including its relatively low toxicity and high solubility in water. However, it is important to note that its effects may vary depending on the specific experimental conditions and animal models used.
将来の方向性
There are several potential future directions for research on 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and the development of more potent derivatives. In addition, there is a need for clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has been extensively studied for its therapeutic potential in various fields. Its mechanism of action is believed to involve the modulation of the GABAA receptor, leading to anxiolytic and anticonvulsant effects. While further research is needed to fully understand its potential applications, 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one shows promise as a therapeutic agent for a range of conditions.
合成法
The synthesis of 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate, followed by the addition of sodium ethoxide. The resulting product is then treated with acetic anhydride to obtain 5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one as a white crystalline solid.
科学的研究の応用
5-ethoxy-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential therapeutic applications in various fields, including neurology, psychiatry, and immunology. It has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects in animal models. In addition, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
5-ethoxy-2-(2,4,6-trichlorophenyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-2-18-9-5-10(17)16(15-9)11-7(13)3-6(12)4-8(11)14/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXOXJNFPNMBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1)C2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclopentanecarboxamide](/img/structure/B5774412.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5774421.png)


![7-[(2,6-difluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5774434.png)
![2-methoxy-4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5774441.png)




![5-{[5-(1-azepanyl)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5774506.png)
![2-[(4-carboxybenzyl)amino]benzoic acid](/img/structure/B5774511.png)

